molecular formula C9H13ClFNO B8115471 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride

1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B8115471
M. Wt: 205.66 g/mol
InChI Key: WOEBCSDHRYRUIN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS 568-93-4) is a substituted phenyl-ethylamine derivative characterized by a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C6) on the benzene ring (Figure 1). The ethanamine moiety is directly bonded to the aromatic ring, and the compound exists as a hydrochloride salt to enhance stability and solubility . Its molecular formula is C₉H₁₂ClFNO₂, with a molecular weight of 221.65 g/mol (calculated from constituent atomic weights).

Properties

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEBCSDHRYRUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

A widely cited method involves synthesizing the racemic amine followed by chiral resolution. For example, (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is obtained by reacting racemic 1-(2-fluoro-6-methoxyphenyl)ethanamine with a chiral resolving agent such as (S)-mandelic acid. The diastereomeric salts are crystallized selectively, with the desired enantiomer achieving ≥99% purity after recrystallization.

Key Steps:

  • Racemic Amine Synthesis :

    • Reductive amination of 2-fluoro-6-methoxyacetophenone using sodium cyanoborohydride in methanol at 0–5°C yields racemic 1-(2-fluoro-6-methoxyphenyl)ethanamine (yield: 78–82%).

    • Reaction :

      2-Fluoro-6-methoxyacetophenone+NH4OAcNaBH3CNRacemic amine\text{2-Fluoro-6-methoxyacetophenone} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Racemic amine}


2. Resolution :

  • The racemic amine is treated with (S)-mandelic acid in ethanol, yielding diastereomeric salts. Differential solubility enables isolation of the (R)-enantiomer (enantiomeric excess: 98.5%).

Asymmetric Hydrogenation of Enamides

Industrial-scale production often employs asymmetric hydrogenation of prochiral enamide intermediates. A patent-pending method utilizes a ruthenium-BINAP catalyst to achieve high enantioselectivity:

Procedure:

  • Enamide Formation :

    • 2-Fluoro-6-methoxyacetophenone is condensed with benzylamine to form an enamide.

    • Conditions : Toluene, 110°C, 12 hours (yield: 85%).

  • Hydrogenation :

    • The enamide is hydrogenated under 50 bar H₂ with RuCl₂[(R)-BINAP] as the catalyst.

    • Outcome : (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine (95% ee, yield: 91%).

  • Salt Formation :

    • The free base is treated with concentrated HCl in isopropanol to precipitate the hydrochloride salt (purity: 99.2%).

Reductive Amination of Ketones

Reductive amination using borane-ammonia complexes offers a one-pot route:

Optimized Protocol:

  • Reaction Setup :

    • 2-Fluoro-6-methoxyacetophenone (1.0 eq), ammonium acetate (3.0 eq), and sodium triacetoxyborohydride (1.5 eq) in dichloromethane at 25°C for 24 hours.

  • Workup :

    • Extraction with 2M HCl, basification with NaOH, and crystallization from ethyl acetate/hexane.

    • Yield : 76–80% (racemic), improved to 88% with microwave irradiation at 80°C.

Reaction Optimization and Challenges

Temperature and Solvent Effects

The electron-withdrawing fluorine substituent increases the carbonyl group’s electrophilicity, necessitating mild reducing agents to prevent over-reduction. Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantioselectivity in asymmetric routes.

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (reduction)Minimizes side reactions
SolventMethanol or ethanolBalances solubility and safety
Catalyst Loading0.5–1.0 mol% Ru-BINAPCost-efficacy vs. activity

Byproduct Formation and Mitigation

Common byproducts include:

  • Demethylated analogs : Result from harsh acidic conditions during salt formation. Mitigated by using HCl gas in IPA instead of aqueous HCl.

  • Diastereomeric impurities : Controlled via fractional crystallization at −20°C.

Analytical Validation and Quality Control

Critical quality attributes are verified using:

  • HPLC : Chiral OD-H column, hexane:isopropanol (90:10), 1.0 mL/min (retention times: 8.2 min (R), 9.7 min (S)).

  • NMR : δ 1.35 (d, J = 6.8 Hz, CH₃), 3.82 (s, OCH₃), 4.21 (q, J = 6.8 Hz, CHNH₂) in D₂O.

Industrial-Scale Production Considerations

FactorLaboratory ScaleIndustrial Adaptation
Catalyst RecyclingNot feasibleContinuous flow hydrogenation with immobilized catalysts
Waste ManagementManual solvent recoveryDistillation towers for solvent reuse
Throughput50 g/batch500 kg/day via automated systems

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce the corresponding amine or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Antidepressant Potential : Research indicates that compounds similar to this one may exhibit neuroprotective effects and antidepressant properties. For instance, studies have shown that certain derivatives can protect neuronal cells under stress conditions, suggesting that 1-(2-Fluoro-6-methoxyphenyl)ethanamine could possess similar effects .

Enzyme Inhibition

This compound may act as a precursor for enzyme inhibitors. Preliminary studies suggest its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting various diseases .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of related compounds indicate that this compound might exhibit antibacterial effects. The presence of the fluorine atom in the structure is believed to enhance its efficacy against pathogens .

Case Study 1: Neuroprotective Effects

A study conducted on similar compounds highlighted their potential neuroprotective properties. The research focused on the ability of these compounds to reduce neuronal cell death under oxidative stress conditions. The findings suggest that this compound could be further investigated for its antidepressant potential due to its structural similarities with known neuroprotective agents .

Case Study 2: Antimicrobial Efficacy

In another study involving pyridine derivatives, researchers evaluated the antimicrobial activity of several compounds against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, prompting further exploration into the potential of this compound as an antimicrobial agent .

Mechanism of Action

The mechanism by which 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Interactions/Applications References
This compound 568-93-4 -F (C2), -OCH₃ (C6) C₉H₁₂ClFNO₂ 221.65 Potential HSP90 binding (inferred from indole analogs)
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride 1391497-31-6 -Cl (C6), -F (C2) C₈H₁₀Cl₂FN 210.08 Enhanced lipophilicity due to Cl; possible CNS activity
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride 870717-94-5 -Cl (C2), -F (C6) C₈H₁₀Cl₂FN 210.08 Structural analog with reversed substituent positions
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride 1149383-12-9 -F (C2), -OCH₃ (C4) C₉H₁₂ClFNO₂ 221.65 Altered binding affinity due to para-methoxy substitution
1-(2,6-Difluorophenyl)ethanamine hydrochloride 1309598-68-2 -F (C2, C6) C₈H₁₀ClF₂N 209.62 Higher electronegativity; reduced hydrogen-bonding capacity
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride 62-31-7 -OH (C4), -OCH₃ (C3) C₉H₁₄ClNO₂ 219.67 Dopamine analog; neurotransmitter activity

Key Observations:

Substituent Electronic Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, increasing aromatic ring electron density compared to electron-withdrawing groups like -Cl (e.g., CAS 1391497-31-6). This may enhance interactions with hydrogen-bond acceptors in biological targets .

Stereochemical Influence :

  • The (R)-enantiomer of the target compound (CAS 1217464-96-4) may exhibit distinct binding affinities compared to the racemic mixture, as seen in other chiral ethanamine derivatives (e.g., 1-(2,6-difluorophenyl)ethanamine enantiomers; CAS 1309598-72-8 vs. 1309598-68-2) .

Biological Activity: Indole-based analogs (e.g., 2-(1H-indol-3-yl)ethanamine hydrochloride) demonstrate antiplasmodial activity via hydrogen bonding to HSP90 residues (GLU527, TYR604) . The target compound’s methoxy group could similarly engage in hydrophobic interactions or act as a hydrogen-bond donor/acceptor, though direct evidence is lacking. Dopamine hydrochloride (CAS 62-31-7) highlights the role of hydroxyl groups in neurotransmitter activity, whereas the target’s fluorine and methoxy substituents suggest divergent pharmacological targets .

Key Insights:

  • The target compound’s methoxy group requires careful protection/deprotection steps during synthesis, increasing complexity compared to chloro or fluoro derivatives .
  • Toxicity data for most analogs remain sparse, emphasizing the need for targeted studies, especially for stereoisomers .

Biological Activity

1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, with a focus on recent research findings.

This compound is a derivative of phenethylamine. The synthesis typically involves the introduction of a fluorine atom and a methoxy group onto the phenyl ring. Various synthetic routes have been explored, including nucleophilic substitution and reductive amination techniques.

The compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems. Research indicates that it may act as a monoamine transporter inhibitor, affecting serotonin and norepinephrine levels in the brain. This mechanism is crucial for its potential antidepressant effects.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntidepressantMonoamine transporter inhibition
NeuroprotectiveModulation of oxidative stress markers
Cytotoxicity in CancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antidepressant Effects : A study utilizing animal models demonstrated that this compound significantly reduced immobility time in the forced swim test (FST), suggesting antidepressant-like properties comparable to established medications like Fluoxetine and Agomelatine .
  • Neuroprotective Properties : In vitro studies showed that this compound can reduce apoptosis in PC12 cells induced by corticosterone, indicating its potential to protect neuronal cells from oxidative damage . The modulation of brain-derived neurotrophic factor (BDNF) levels was also observed, which is critical for neuronal survival and function.
  • Cytotoxicity Against Cancer Cells : Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride, and how can purity be maximized?

  • Methodological Answer : A common approach involves reductive amination of 2-fluoro-6-methoxyacetophenone using sodium cyanoborohydride or catalytic hydrogenation. Purity optimization requires careful control of reaction stoichiometry and pH (e.g., maintaining acidic conditions for hydrochloride salt formation). Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients) is recommended. Monitoring by TLC or HPLC ensures minimal byproducts .

Q. How can the structure of this compound be confirmed using analytical techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons splitting patterns for fluorine coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ (calculated for C9_9H12_{12}ClFNO: 216.06).
  • Elemental Analysis : Confirms C, H, N, Cl, and F percentages within ±0.4% of theoretical values .

Q. What storage conditions prevent degradation of the hydrochloride salt?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) mitigate hygroscopicity. Periodic stability testing via HPLC (e.g., monitoring free amine formation) ensures integrity over time .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) resolves (R)- and (S)-enantiomers. Polarimetry (specific rotation comparison to literature values) or 19^{19}F NMR with chiral shift reagents (e.g., Eu(hfc)3_3) provides supplementary validation .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs. Recrystallization under varied solvents (e.g., acetone vs. methanol) isolates stable crystalline forms. Cross-validate purity via elemental analysis and X-ray diffraction .

Q. How do substituents (e.g., fluoro vs. chloro) impact reaction kinetics in derivative synthesis?

  • Methodological Answer : Electronic effects of substituents alter nucleophilicity. For example, fluorine’s electron-withdrawing effect slows amination compared to chloro analogs. Kinetic studies using in-situ IR or 19^{19}F NMR track reaction progress. Hammett plots correlate substituent σ values with rate constants .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

  • Methodological Answer : Structural analogs (e.g., adamantane-based antivirals like rimantadine) suggest targeting ion channels or viral proteins. Use fluorescence-based assays (e.g., FLIPR for calcium flux) or enzyme inhibition studies (e.g., neuraminidase). Include positive controls (e.g., rimantadine HCl) and validate via dose-response curves .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Methodological Answer : Optimize temperature gradients to avoid exothermic side reactions. Use flow chemistry for precise control. LC-MS monitors intermediates; quenching with ice-cold HCl precipitates the hydrochloride salt selectively. Process analytical technology (PAT) ensures real-time quality control .

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